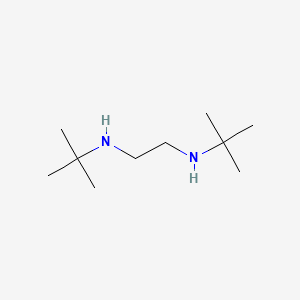

N,N'-Di-tert-butylethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-ditert-butylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHYGBGIWLNFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044667 | |

| Record name | N,N'-Di-tert-butylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4062-60-6 | |

| Record name | N,N′-Di-tert-butylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4062-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Di-tert-butylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004062606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Di-tert-butylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(tert-butyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WAI8U5V0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Di-tert-butylethylenediamine CAS number 4062-60-6 properties

An In-depth Technical Guide to N,N'-Di-tert-butylethylenediamine (CAS: 4062-60-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a sterically hindered diamine with significant applications in catalysis, polymer chemistry, and as a synthetic intermediate. We will delve into its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of Steric Hindrance

This compound, CAS number 4062-60-6, is a symmetrically substituted aliphatic diamine. Its defining feature is the presence of two bulky tert-butyl groups flanking the ethylenediamine backbone. This high degree of steric hindrance is not a limitation but rather a key attribute that dictates its chemical behavior and utility. The bulky groups modulate the nucleophilicity of the nitrogen atoms and influence the geometry of metal complexes, making it a valuable tool for chemists seeking to control reaction selectivity and stability. This document serves as a senior application scientist's guide to understanding and leveraging the unique properties of this versatile compound.

Molecular Identity and Structure

The unambiguous identification of a chemical compound is foundational to reproducible science. This compound is known by several synonyms, and its core identity is captured by its CAS registry number and structural formula.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4062-60-6[1][2][3] |

| Molecular Formula | C₁₀H₂₄N₂[1][2][4] |

| IUPAC Name | N,N'-di-tert-butylethane-1,2-diamine[1] |

| Synonyms | 1,2-Bis(tert-butylamino)ethane, DBEDA[2][4] |

| Molecular Weight | 172.31 g/mol [1][5] |

| InChI Key | KGHYGBGIWLNFAV-UHFFFAOYSA-N[1][6] |

| SMILES | CC(C)(C)NCCNC(C)(C)C[1] |

The molecule's structure, with its two chiral centers on the nitrogen atoms (upon coordination) and bulky substituents, is central to its function.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. This compound is a clear, colorless to pale yellow liquid with a characteristic amine or fishy odor.[7][8] It is a combustible liquid and should be handled accordingly.[9][10]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [2][4][11] |

| Boiling Point | 196-198 °C | [4][5] |

| Melting Point | 53.35 °C | [4] |

| Density | 0.799 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.43 | [2][5] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [5] |

| Autoignition Temperature | 286 °C (546.8 °F) | [8] |

| Solubility | Soluble in various organic solvents.[4][12] Soluble in water (33 g/L at 25°C).[9] |

Spectroscopic Profile for Analytical Confirmation

Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of spectroscopic methods.

Caption: A typical workflow for the analytical confirmation of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear signals for the different hydrogen environments in the molecule.[7]

-

tert-Butyl Protons (-C(CH₃)₃): A prominent singlet is observed around δ 1.0-1.2 ppm. This peak integrates to 18 protons, representing the eighteen equivalent hydrogens of the two tert-butyl groups.[7]

-

Ethylene Bridge Protons (-CH₂-CH₂-): A multiplet or set of signals appears in the range of δ 2.5-3.0 ppm, integrating to 4 protons. The downfield shift is due to the deshielding effect of the adjacent nitrogen atoms.[7]

-

Amine Protons (-NH-): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The 18:4 integration ratio between the tert-butyl and ethylene protons is a key diagnostic feature.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum is simple and confirms the molecule's symmetry.

-

tert-Butyl Quaternary Carbons (-C(CH₃)₃): A signal for the two equivalent quaternary carbons.

-

tert-Butyl Methyl Carbons (-C(CH₃)₃): A signal for the six equivalent methyl carbons.[7]

-

Ethylene Bridge Carbons (-CH₂-CH₂-): A signal for the two equivalent methylene carbons.[7]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.[7] Key peaks include N-H stretching, C-H stretching, and N-H bending vibrations. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[7]

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the molecular weight of 172.31 g/mol .[1][6]

-

Fragmentation Pattern: Common fragmentation involves the loss of a tert-butyl group or cleavage of the C-C bond in the ethylene bridge. The NIST WebBook provides a reference mass spectrum showing these fragmentation patterns.[6]

Synthesis Protocol: A Practical Approach

This compound is commonly synthesized via a two-step process involving the condensation of tert-butylamine with glyoxal to form the corresponding diimine, followed by catalytic hydrogenation.[14][15]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established patent literature.[14][15]

-

Reaction Setup: In a suitable reactor, charge a hydrocarbon solvent (e.g., n-octane, xylene) and tert-butylamine. The hydrocarbon serves as a non-reactive medium that facilitates the separation of the aqueous phase.[14]

-

Condensation: While stirring, slowly add a 40% aqueous solution of glyoxal to the reaction mixture. Maintain the temperature between 45-50 °C. The reaction forms the di-tert-butyl-glyoxaldiimine intermediate.[14]

-

Phase Separation: After the addition is complete, continue stirring for approximately one hour. Stop stirring and allow the layers to separate. Remove the lower aqueous phase. The organic phase, containing the diimine intermediate, is retained.[14][15]

-

Catalytic Hydrogenation: Transfer the organic phase to a high-pressure reactor. Add a hydrogenation catalyst, such as Platinum on Carbon (Pt/C) or Raney Nickel.[15]

-

Hydrogenation Reaction: Pressurize the reactor with hydrogen gas (10-60 bar) and heat to 60-80 °C. The hydrogenation of the imine double bonds is typically rapid.[15]

-

Purification: After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst. The crude product is then purified by fractional distillation to yield the final this compound with high purity (>98%).[14][15]

Causality Insight: The use of a hydrocarbon solvent is a critical choice. It not only controls the reaction but simplifies the workup by allowing for easy removal of water before the hydrogenation step, which might otherwise affect catalyst activity.[14]

Reactivity and Key Applications

The unique structure of this compound underpins its utility in several fields.

Bidentate Ligand in Coordination Chemistry

The two nitrogen atoms, each with a lone pair of electrons, can coordinate to a single metal center, making it an excellent bidentate ligand.[16] This forms a stable five-membered chelate ring, a phenomenon known as the chelate effect, which enhances the stability of the resulting metal complex.[16] The bulky tert-butyl groups create a specific steric environment around the metal center, which can be exploited to control catalytic activity and selectivity.[2]

Caption: Chelation of a metal ion by this compound.

Applications Overview

-

Catalysis: It serves as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis.[2][4][12] Its complexes with transition metals are of particular interest.

-

Polymer Chemistry: The compound is used as a catalyst in polymer synthesis and as a curing agent for materials like epoxy resins, where it improves mechanical and thermal properties.[2][12]

-

Pharmaceutical & Chemical Intermediate: It is a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9][12][17]

-

Materials Science: It is used in the formulation of high-performance adhesives, sealants, and coatings, contributing to enhanced durability.[2]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and serious eye damage.[9][18] It is also a combustible liquid.[5][10] Thermal decomposition can release toxic nitrogen oxides (NOx).[17][19]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles or a face shield, chemical-resistant gloves, and protective clothing.[10][18][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[19]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][19] Keep containers tightly closed.[10][19] It should be stored in a corrosives area, away from incompatible materials like acids and oxidizing agents.[9][19]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[18][19]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][19]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[18][19]

-

Conclusion

This compound is a specialty chemical whose value lies in its unique sterically hindered structure. This guide has outlined its fundamental properties, analytical profile, synthesis, and applications. For researchers and developers, a thorough understanding of its characteristics—from its spectroscopic fingerprints to its handling requirements—is paramount for its safe and effective use in creating novel catalysts, advanced polymers, and pharmaceutical intermediates.

References

- 1. This compound | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemeo.com [chemeo.com]

- 4. This compound 4062-60-6 [mingyuanchemical.com]

- 5. N,N′-二叔丁基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 7. shyzchem.com [shyzchem.com]

- 8. advansix.com [advansix.com]

- 9. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound, 98% | CymitQuimica [cymitquimica.com]

- 12. Page loading... [wap.guidechem.com]

- 13. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 14. EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine - Google Patents [patents.google.com]

- 15. US4792631A - Preparation of di-tert.-butylethylenediamine - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound | 4062-60-6 [chemicalbook.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

Synthesis of N,N'-Di-tert-butylethylenediamine from 2-methyl-2-nitropropane: A Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to N,N'-Di-tert-butylethylenediamine, a sterically hindered vicinal diamine of significant interest in coordination chemistry, catalysis, and pharmaceutical development.[1][2] The synthesis commences with the aliphatic nitro compound, 2-methyl-2-nitropropane, and proceeds through a two-step sequence involving the reduction to the key intermediate, tert-butylamine, followed by a convergent synthesis to the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and practical considerations to ensure safe and efficient synthesis.

Introduction: The Significance of this compound

This compound, also known as 1,2-bis(tert-butylamino)ethane, is a valuable organic compound characterized by two bulky tert-butyl groups attached to an ethylenediamine backbone.[3] This structural feature imparts a high degree of steric hindrance, making it a highly effective ligand in a variety of catalytic processes, where it can enhance reaction rates and selectivity.[2] Its applications extend to polymer chemistry, where it serves as a curing agent for epoxy resins, and in pharmaceutical development as a stabilizer in drug formulations.[2] The ability to synthesize this compound efficiently and from readily available starting materials is therefore of considerable importance. This guide details a practical and scalable synthetic pathway starting from 2-methyl-2-nitropropane.

Synthetic Strategy Overview

The overall synthetic transformation from 2-methyl-2-nitropropane to this compound is a two-stage process. The first stage involves the reduction of the nitro group in 2-methyl-2-nitropropane to yield the primary amine, tert-butylamine. The second stage employs a convergent approach where two equivalents of tert-butylamine are coupled with a two-carbon electrophile, glyoxal, to form an intermediate diimine, which is subsequently reduced to the final product.

Caption: Overall synthetic workflow from 2-methyl-2-nitropropane.

Stage 1: Reduction of 2-Methyl-2-nitropropane to tert-Butylamine

The conversion of an aliphatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for this reduction, with the choice of reagent often depending on factors such as substrate compatibility, scale, and safety considerations.

Mechanistic Considerations and Reagent Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. A variety of reducing agents can effect this transformation.

-

Catalytic Hydrogenation: This is often the method of choice for its clean nature and high yields. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly employed under a hydrogen atmosphere. This method avoids the use of stoichiometric metal reagents, which simplifies work-up.

-

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aliphatic nitro compounds to amines.[4] However, its high reactivity necessitates careful handling and anhydrous conditions.

-

Dissolving Metal Reduction: Systems such as iron in acidic media (e.g., acetic acid) or zinc dust can also be used. These methods are often milder but can require acidic work-up and generate significant metal waste.

For this particular synthesis, catalytic hydrogenation is recommended as a clean and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-2-nitropropane

Safety Precautions: 2-Methyl-2-nitropropane is a flammable liquid and may cause skin and eye irritation.[5] tert-Butylamine is a highly flammable, corrosive, and toxic liquid.[6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Hydrogen gas is extremely flammable and forms explosive mixtures with air; ensure all equipment is properly grounded and free of ignition sources.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| 2-Methyl-2-nitropropane | 99% purity |

| Palladium on Carbon (Pd/C) | 5% or 10% loading |

| Ethanol | Anhydrous |

| Hydrogen Gas | High purity |

| Parr Hydrogenation Apparatus | or equivalent high-pressure reactor |

| Filtration apparatus | (e.g., Büchner funnel with Celite®) |

| Rotary evaporator | |

| Distillation apparatus |

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor (e.g., a Parr shaker), add 2-methyl-2-nitropropane (1.0 eq) and anhydrous ethanol as the solvent.

-

Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 25-40 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Purification: The filtrate contains the product, tert-butylamine, in ethanol. The solvent can be carefully removed by distillation. Further purification can be achieved by fractional distillation of the crude amine.

Stage 2: Synthesis of this compound from tert-Butylamine

This stage involves the formation of the ethylenediamine backbone and the attachment of the two tert-butyl groups. A highly efficient method involves the condensation of tert-butylamine with glyoxal to form an intermediate diimine, which is then reduced.[7][8]

Mechanistic Pathway

The reaction proceeds in two distinct steps:

-

Diimine Formation: Two equivalents of tert-butylamine react with one equivalent of glyoxal in a condensation reaction to form N,N'-di-tert-butylglyoxaldiimine. This reaction is typically driven by the removal of water.

-

Hydrogenation: The C=N double bonds of the diimine are then reduced to C-N single bonds via catalytic hydrogenation to yield the final product, this compound.

Caption: Two-step mechanism for the synthesis of the target molecule.

Experimental Protocol: Synthesis and Hydrogenation of N,N'-Di-tert-butylglyoxaldiimine

This protocol is adapted from established procedures.[7][8]

Materials and Equipment:

| Reagent/Equipment | Specifications |

| tert-Butylamine | Purified from Stage 1 |

| Glyoxal | 40% aqueous solution |

| Toluene or other hydrocarbon | Anhydrous |

| Platinum on Carbon (Pt/C) | 5% loading |

| High-pressure reactor | (e.g., Parr shaker) |

| Separatory funnel | |

| Distillation apparatus |

Procedure:

-

Diimine Formation:

-

In a reaction vessel equipped with a stirrer, add tert-butylamine (2.2 eq) and toluene.

-

To this solution, add a 40% aqueous solution of glyoxal (1.0 eq) dropwise while maintaining the temperature between 45-50 °C.

-

After the addition is complete, continue stirring for 1-2 hours at the same temperature.

-

Transfer the reaction mixture to a separatory funnel and separate the organic phase from the aqueous phase. The organic phase contains the N,N'-di-tert-butylglyoxaldiimine.

-

-

Hydrogenation:

-

Transfer the organic phase containing the diimine to a high-pressure reactor.

-

Add 5% Platinum on carbon (Pt/C) catalyst.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to approximately 60 bar and heat to 60-80 °C with vigorous stirring.[7]

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

-

Purification:

Expected Yield and Product Characterization

| Parameter | Expected Value |

| Overall Yield | 75-85% (based on glyoxal) |

| Purity (by GC) | >98% |

| Boiling Point | 191-198 °C |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₁₀H₂₄N₂ |

| Molecular Weight | 172.32 g/mol |

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound from 2-methyl-2-nitropropane. The two-stage process, involving the reduction of the nitro starting material followed by a convergent synthesis via a diimine intermediate, offers a practical approach for obtaining this valuable diamine in high yield and purity. The provided experimental protocols, along with the discussion of the underlying chemical principles and safety considerations, are intended to equip researchers and professionals with the necessary knowledge for the successful synthesis of this important compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cochise.edu [cochise.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. US4792631A - Preparation of di-tert.-butylethylenediamine - Google Patents [patents.google.com]

- 8. EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine - Google Patents [patents.google.com]

- 9. This compound | 4062-60-6 [chemicalbook.com]

IUPAC name N,N'-ditert-butylethane-1,2-diamine structure

An In-Depth Technical Guide to N,N'-ditert-butylethane-1,2-diamine: Structure, Synthesis, and Applications

Executive Summary

N,N'-di-tert-butylethane-1,2-diamine is a sterically hindered diamine that has garnered significant interest in coordination chemistry, catalysis, and materials science. Its unique structural architecture, characterized by a flexible ethylenediamine backbone flanked by two bulky tert-butyl groups, imparts a combination of strong chelating ability and significant steric shielding. These features make it an invaluable ligand for stabilizing reactive metal centers and directing the stereochemical outcome of chemical transformations. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a detailed synthesis protocol, and its critical applications for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundation of N,N'-di-tert-butylethane-1,2-diamine's utility lies in its distinct molecular structure. Understanding this structure is key to appreciating its function as a powerful tool in chemical synthesis.

IUPAC Nomenclature and Chemical Identifiers

The compound is systematically named N,N'-ditert-butylethane-1,2-diamine according to IUPAC nomenclature.[1] It is widely registered and identified by the following:

Structural Analysis

The structure consists of a central ethane-1,2-diamine core where each nitrogen atom is substituted with a tert-butyl group.

Caption: 2D structure of N,N'-ditert-butylethane-1,2-diamine.

The two key structural features are:

-

Bidentate Ligand Core : The two nitrogen atoms, separated by a two-carbon linker, can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelating effect significantly enhances the stability of the resulting metal complex compared to monodentate amine ligands.

-

Steric Hindrance : The presence of the bulky tert-butyl groups is the most defining characteristic.[2] These groups create a sterically crowded environment around the nitrogen atoms and any coordinated metal center. This hindrance is not merely a passive feature; it actively influences the ligand's function by:

-

Preventing the formation of undesired oligomeric or polymeric metal complexes.

-

Creating a chiral pocket around the metal, which can be exploited for asymmetric catalysis.

-

Modulating the electronic properties and reactivity of the metal center.

-

Physicochemical Properties

The physical and chemical properties of N,N'-di-tert-butylethane-1,2-diamine are summarized in the table below. It is a colorless to light yellow liquid with a characteristic amine odor.[3][7]

| Property | Value | Source |

| Appearance | Colorless to yellow clear liquid | [3][5] |

| Boiling Point | 196-198 °C | [5] |

| Density | 0.799 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.43 | [5] |

| Flash Point | 62 °C (144 °F) | [5] |

| Water Solubility | 33 g/L at 25 °C (Slightly soluble) | [3][4] |

| pKa (Predicted) | 10.49 ± 0.38 | [5] |

Spectroscopic Characterization

Definitive identification and purity assessment are typically performed using standard spectroscopic methods.

| Technique | Proton (¹H) NMR | Carbon (¹³C) NMR | Mass Spectrometry (EI) |

| Key Signals | ~1.0-1.2 ppm (Singlet, 18H, -C(CH₃)₃)~2.5-3.0 ppm (Singlet or Multiplet, 4H, -CH₂-CH₂-) | Data not precisely available in sources, but expected peaks for tert-butyl methyl carbons, quaternary tert-butyl carbons, and ethylene bridge carbons. | Molecular Ion (M⁺): m/z = 172 |

| Source/Notes | The ¹H NMR spectrum is characterized by two main signals: a large singlet for the 18 equivalent protons of the two tert-butyl groups and a signal for the 4 protons of the ethylene bridge.[7] | ¹³C NMR provides complementary data on the carbon skeleton.[1] | The mass spectrum confirms the molecular weight of the compound.[8] |

Synthesis Methodology

The industrial synthesis of N,N'-di-tert-butylethane-1,2-diamine is a robust, two-step process that is both efficient and scalable. The methodology avoids the need to isolate the intermediate, making it a streamlined procedure.

Reaction Principle

The synthesis involves two sequential reactions:

-

Condensation : Two equivalents of tert-butylamine react with one equivalent of glyoxal to form the corresponding diimine intermediate, N,N'-di-tert-butylethanediimine. This reaction is typically performed in a hydrocarbon solvent.

-

Hydrogenation : The C=N double bonds of the diimine intermediate are then catalytically hydrogenated to C-N single bonds to yield the final diamine product.

Detailed Experimental Protocol

This protocol is synthesized from established patent literature and represents a standard laboratory- to pilot-scale procedure.

Materials:

-

tert-Butylamine (6.6 mol)

-

40% aqueous glyoxal solution (3.0 mol)

-

Hydrocarbon solvent (e.g., toluene, xylene, n-octane), ~400 g

-

Hydrogenation catalyst (e.g., 5% Platinum on Carbon or a Nickel-based catalyst)

-

Pressurized hydrogenation reactor

Procedure:

-

Vessel Preparation : Charge a suitable reaction vessel with the hydrocarbon solvent (400 g) and tert-butylamine (483 g, 6.6 mol). Stir to form a clear solution.

-

Condensation Reaction : While stirring, slowly add the 40% aqueous glyoxal solution (435 g, 3.0 mol) to the reaction mixture. Maintain the temperature between 45-50°C during the addition. An exothermic reaction may be observed.

-

Phase Separation : After the addition is complete, continue stirring for one hour. Stop stirring and allow the layers to separate. The top layer is the hydrocarbon phase containing the diimine product, and the bottom is the aqueous phase.

-

Extraction and Drying : Separate the hydrocarbon phase. The remaining aqueous phase can be extracted with a small additional amount of solvent (~50 g) to maximize yield. Combine the hydrocarbon phases. A small amount of water may be removed by azeotropic distillation or under vacuum if necessary.

-

Catalytic Hydrogenation : Transfer the hydrocarbon solution of the diimine intermediate to a high-pressure hydrogenation reactor. Add the hydrogenation catalyst (e.g., 3 g of 5% Pt/C).

-

Hydrogenation Conditions : Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 10-60 bar. Heat the mixture to 60-80°C. The reaction is monitored by hydrogen uptake.

-

Work-up and Purification : Once hydrogen uptake ceases (typically within a few hours), cool the reactor, vent the pressure, and filter the reaction mixture to remove the catalyst. The resulting solution contains the desired product.

-

Isolation : The pure N,N'-di-tert-butylethane-1,2-diamine is isolated by fractional distillation of the solvent and any remaining impurities. The final product is typically obtained in high purity (>98%) with yields around 85% of the theoretical maximum.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N,N'-ditert-butylethane-1,2-diamine.

Applications in Chemical Synthesis

The unique steric and electronic properties of N,N'-di-tert-butylethane-1,2-diamine make it a highly valuable ligand and chemical intermediate.

Coordination Chemistry and Catalysis

As a chelating ligand, it forms stable complexes with a wide range of transition metals. The steric bulk of the tert-butyl groups enforces specific coordination geometries and can create a well-defined cavity around the metal's active site. This is crucial for catalysis, where it can be used to:

-

Enhance Reaction Rates and Selectivity : By coordinating to a metal, the ligand modulates its reactivity and can create a sterically hindered environment that favors specific reaction pathways.[2][3]

-

Stabilize Reactive Species : The ligand can stabilize low-valent or otherwise unstable metal centers, allowing them to participate in challenging catalytic cycles.

-

Polymer Synthesis : It is employed as a catalyst or curing agent in the production of polymers like polyurethanes and epoxy resins, where it helps control the polymerization process and enhances the mechanical and thermal properties of the final material.[2]

Pharmaceutical and Specialty Chemical Intermediate

The 1,2-diamine motif is a common structural feature in many biologically active molecules and pharmaceutical agents.[9] N,N'-di-tert-butylethane-1,2-diamine serves as a versatile building block for introducing this core structure.[3][4][5] Its role as a pharmaceutical intermediate is critical for constructing more complex molecules where the diamine fragment is a key part of the final pharmacophore.[3][4][5] Furthermore, its role as a stabilizer in drug formulations helps maintain the efficacy and shelf-life of active pharmaceutical ingredients.[2]

Safety and Handling

N,N'-di-tert-butylethane-1,2-diamine is classified as a corrosive substance and requires careful handling.

-

GHS Hazard Statements : H314 - Causes severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage : Keep the container tightly closed in a dry, well-ventilated place. Store away from oxidizing agents and strong acids.[4] It should be stored under an inert atmosphere.[5]

Conclusion

N,N'-di-tert-butylethane-1,2-diamine is more than just a simple diamine; it is a sophisticated molecular tool whose value is derived from a deliberate structural design. The interplay between its chelating backbone and its sterically demanding tert-butyl substituents provides chemists with a powerful ligand for controlling metal-catalyzed reactions and a key building block for complex molecular synthesis. Its established and scalable synthesis ensures its continued availability for both academic research and industrial applications, particularly in the development of new catalysts, advanced materials, and pharmaceutical agents.

References

- 1. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 4062-60-6 [chemicalbook.com]

- 6. Metal-catalysed 1,2-diamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shyzchem.com [shyzchem.com]

- 8. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1,2-Bis(tert-butylamino)ethane

Executive Summary

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Bis(tert-butylamino)ethane. Intended for researchers, chemists, and professionals in drug development, this document synthesizes empirical data with established scientific protocols to offer a robust and practical resource. We delve into the compound's structural identity, core physicochemical characteristics, spectroscopic signature, and the validated methodologies for their determination. Furthermore, this guide includes critical information on safe handling, storage, and a summary of its synthesis. The content is grounded in authoritative sources to ensure scientific integrity and empower researchers to utilize this compound with confidence and precision.

Compound Identification and Molecular Structure

1,2-Bis(tert-butylamino)ethane is a diamine compound whose structure features a central ethane backbone symmetrically substituted with two secondary amine groups, each bearing a sterically hindering tert-butyl group. This steric bulk is a defining feature, influencing its reactivity, coordination chemistry, and physical properties.

The compound is most commonly referred to in chemical literature and supplier catalogs by its systematic name, N,N′-Di-tert-butylethylenediamine . Understanding its various synonyms is crucial for comprehensive literature searches.

The molecular structure's combination of flexible and bulky groups makes it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis.[2][5][6]

Caption: Molecular structure of 1,2-Bis(tert-butylamino)ethane.

Core Physicochemical Properties

The physical state and properties of a compound are foundational to its application in any experimental or industrial setting. 1,2-Bis(tert-butylamino)ethane is a clear, colorless to light yellow liquid at room temperature.[2][7] Its key properties are summarized in the table below.

| Physical Property | Value | Source(s) |

| Physical Form | Clear, colorless to pale yellow liquid | [2][7] |

| Boiling Point | 196-198 °C (at 760 mmHg) | [3][4][5] |

| 132 °C (at 100 mmHg) | [8] | |

| Density | 0.799 g/mL at 25 °C | [3][4] |

| 0.801 g/cm³ | [9] | |

| Refractive Index (n₂₀/D) | 1.43 | [2][3] |

| Solubility | Soluble (33 g/L) in water at 25 °C | [4][8] |

| Miscible in ethanol | [7] | |

| Flash Point | 62 °C (143.6 °F) - Closed Cup | |

| Vapor Pressure | 0.05 kPa at 25 °C | [7] |

| pKa | 10.49 ± 0.38 (Predicted) | [4] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The expected spectral characteristics for 1,2-Bis(tert-butylamino)ethane are detailed below, based on established principles and data from public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly symmetric. Two primary signals are anticipated:

-

A sharp singlet in the upfield region (approx. 1.0-1.2 ppm) corresponding to the 18 equivalent protons of the two tert-butyl groups.[10]

-

A singlet or multiplet in the 2.5-3.0 ppm range corresponding to the 4 protons of the ethylene bridge (-CH₂-CH₂-).[10] A broad signal corresponding to the two N-H protons would also be present, with its chemical shift being dependent on solvent and concentration. The integration ratio of the tert-butyl to ethylene bridge protons should be 18:4, simplifying to 9:2.[10]

-

-

¹³C NMR: The carbon spectrum will also reflect the molecule's symmetry:

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A gas-phase IR spectrum is available in the NIST Chemistry WebBook.[11] Key absorption bands include:

-

N-H Stretching: A moderate, typically broad band in the 3200-3500 cm⁻¹ region, characteristic of a secondary amine.[10]

-

C-H Stretching: Strong, sharp bands between 2870 and 2960 cm⁻¹ due to the numerous C-H bonds in the tert-butyl and ethylene groups.[10]

-

N-H Bending: A band in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: Weaker bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry data is available from the NIST database.[11][12]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z of 172, corresponding to the molecular weight of the compound.[10]

-

Key Fragmentation: A prominent fragmentation pathway is the alpha-cleavage resulting in the loss of a tert-butyl group ([M-57]⁺), leading to a significant peak at m/z 115. The base peak is often observed at m/z 58, corresponding to the [CH₂=NHC(CH₃)₃]⁺ fragment.

Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, the physical properties of a compound like 1,2-Bis(tert-butylamino)ethane must be determined using standardized, validated protocols. The following section details the methodologies for measuring key parameters.

Caption: Workflow for Physicochemical Property Characterization.

Protocol: Boiling Point Determination by Distillation

Causality: The boiling point is a fundamental measure of a liquid's volatility, which is dictated by the strength of its intermolecular forces. For a polar molecule like a diamine, hydrogen bonding and van der Waals forces are significant. Determining the boiling point via distillation under controlled atmospheric pressure provides a reliable and pure sample for further tests.

Methodology:

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place 10-15 mL of 1,2-Bis(tert-butylamino)ethane and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle. Monitor the temperature as the vapor rises.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. Record the ambient atmospheric pressure.

-

Validation: The collected distillate should have the same refractive index as the starting material, confirming that no decomposition occurred.

Protocol: Density Measurement

Causality: Density is an intrinsic property that relates a substance's mass to its volume. It is essential for converting between mass and volume measurements in experimental setups. A precise density measurement requires accurate control of temperature, as density is temperature-dependent.

Methodology:

-

Instrument Calibration: Calibrate a digital density meter or a pycnometer of known volume using deionized water at a controlled temperature (e.g., 25.0 °C).

-

Sample Equilibration: Allow the 1,2-Bis(tert-butylamino)ethane sample to equilibrate to the measurement temperature.

-

Measurement (Pycnometer): a. Weigh the clean, dry pycnometer. b. Fill the pycnometer with the sample, ensuring no air bubbles are present. c. Weigh the filled pycnometer. d. Calculate the mass of the sample and divide by the known volume of the pycnometer to determine density.

-

Measurement (Digital Density Meter): a. Inject the sample into the measurement cell. b. The instrument will automatically measure and display the density.

-

Replicates: Perform at least three independent measurements and report the average value.

Protocol: Spectroscopic Analysis (NMR, IR, MS)

Causality: A combination of spectroscopic techniques provides an irrefutable structural confirmation. Each technique probes a different aspect of the molecule's atomic and electronic structure, and together they form a self-validating system for identity confirmation.

Methodology:

-

NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz).

-

IR Sample Preparation: Apply a thin film of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer.

-

IR Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

MS Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

MS Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)) and acquire the mass spectrum.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 1,2-Bis(tert-butylamino)ethane is classified as a corrosive and combustible liquid and must be handled with appropriate precautions.[13][14]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Synthesis Overview

The industrial synthesis of 1,2-Bis(tert-butylamino)ethane is typically achieved through a two-step process.[15][16] This method is efficient and scalable.

-

Diimine Formation: Tert-butylamine is reacted with aqueous glyoxal. This condensation reaction forms the corresponding N,N'-di-tert-butylglyoxaldiimine. The reaction is often carried out in the presence of a hydrocarbon solvent to facilitate the separation of the diimine product from the aqueous phase.[15][16]

-

Catalytic Hydrogenation: The isolated diimine is then catalytically hydrogenated to reduce the two imine bonds to the desired secondary amine functionalities. Common catalysts for this step include platinum on carbon or Raney nickel.[16] The final product is purified by fractional distillation to yield the high-purity diamine.[16]

Conclusion

1,2-Bis(tert-butylamino)ethane (N,N′-Di-tert-butylethylenediamine) is a well-characterized diamine with defined physical properties that are critical for its application in research and industry. Its identity is confirmed by a unique spectroscopic fingerprint, and its physical parameters can be reliably determined using standard laboratory protocols. The presence of sterically bulky tert-butyl groups imparts specific characteristics that make it a valuable building block and ligand. Adherence to strict safety and handling protocols is paramount to ensure its safe and effective use. This guide provides the foundational knowledge required for professionals to incorporate this compound into their work with scientific rigor and confidence.

References

- 1. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N,N -Di-tert-butylethylenediamine 98 4062-60-6 [sigmaaldrich.com]

- 4. This compound CAS#: 4062-60-6 [amp.chemicalbook.com]

- 5. This compound 4062-60-6 [mingyuanchemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. advansix.com [advansix.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. shyzchem.com [shyzchem.com]

- 11. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 12. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine - Google Patents [patents.google.com]

- 16. US4792631A - Preparation of di-tert.-butylethylenediamine - Google Patents [patents.google.com]

A Technical Guide to the Characterization of C10H24N2 Isomers for Research and Development

Abstract

The chemical formula C10H24N2 represents a diverse group of diamine isomers with significant utility across various scientific and industrial domains, including polymer chemistry, organic synthesis, and materials science.[1][2][3] The precise arrangement of atoms—the compound's isomerism—critically dictates its physicochemical properties and functional performance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, characterize, and differentiate isomers of C10H24N2. We delve into the fundamental properties, detail advanced analytical methodologies for unequivocal identification, present a validated experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the broader applications of this class of compounds.

Core Molecular Properties and Isomerism of C10H24N2

All isomers of C10H24N2 share the same molecular formula and, consequently, the same molecular weight.

-

Elemental Composition: Carbon (69.70%), Hydrogen (14.04%), Nitrogen (16.26%)[6]

The critical challenge and opportunity lie in their isomerism. Isomers are compounds with identical molecular formulas but different structural arrangements.[9][10][11] These structural differences, which can be constitutional (different connectivity) or stereoisomeric (different spatial arrangement), lead to distinct physical and chemical properties.[9][12]

Representative Isomers and Their Properties

The C10H24N2 formula encompasses numerous structural isomers, from linear diamines to highly branched and substituted structures. Understanding the properties of key isomers is fundamental to selecting the appropriate compound for a specific application and designing robust analytical methods.

| Isomer Name | CAS Number | Structure Type | Boiling Point (°C) | Melting Point (°C) | Key Characteristics |

| 1,10-Decanediamine | 646-25-3 | Linear Primary Diamine | 140 @ 12 mmHg[4][13] | 62 - 63[4][13] | White solid, key monomer for polyamides like Nylon 1010.[4][14] |

| N,N,N',N'-Tetraethylethylenediamine (TEEDA) | 150-77-6 | Branched Tertiary Diamine | 189 - 192 | N/A (Liquid)[15] | Colorless to yellow liquid, used as a ligand and catalyst in organic synthesis.[16] |

| N,N-Dibutylethylenediamine | 3530-24-9 | Branched Sec/Tert Diamine | Not readily available | Not readily available | An example of an unsymmetrically substituted diamine.[7] |

| Decane-1,1-diamine | 51194-27-5 | Geminal Diamine | Not readily available | Not readily available | Features two amine groups attached to the same carbon atom.[8] |

This table presents a small selection of possible isomers to illustrate structural diversity.

Advanced Analytical Methodologies for Isomer Differentiation

The analysis of C10H24N2 isomers can be challenging due to the high polarity and basicity of the amine functional groups, which can lead to poor chromatographic peak shape and adsorption on analytical columns.[17][18] Therefore, robust and often specialized analytical techniques are required for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For diamines, its application often necessitates a crucial preliminary step: derivatization.

Causality Behind Derivatization: Direct GC analysis of free amines is often unsatisfactory.[17] The polar N-H groups interact strongly with active sites (e.g., free silanols) on the GC column and inlet liner, causing significant peak tailing, poor resolution, and potential sample loss.[17][18] Derivatization mitigates this by replacing the active hydrogens with non-polar functional groups (e.g., trimethylsilyl or acyl groups).[18][19] This chemical modification increases the analyte's volatility and thermal stability while reducing its polarity, resulting in sharp, symmetrical chromatographic peaks and improved analytical accuracy.[18]

Common derivatizing agents for amines include:

-

Silylating Agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with a trimethylsilyl (TMS) group.[18][19]

-

Acylating Agents: Such as pentafluorobenzoyl chloride (PFBOC) or isobutyl chloroformate (IBCF), which form amide derivatives.[20][21]

The mass spectrometer provides definitive structural information based on the fragmentation pattern of the derivatized isomer, allowing for unequivocal identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds and can often be performed without derivatization. For diamines, reversed-phase HPLC is a common approach.

-

Expert Insight: The choice of mobile phase is critical. To achieve good peak shape for basic compounds like diamines, it is essential to control the pH of the mobile phase with a buffer (e.g., phosphate or acetate) and often use a low concentration of an ion-pairing agent. This ensures consistent protonation of the analytes and minimizes undesirable interactions with the stationary phase.

Detection methods for HPLC analysis of diamines include:

-

Mass Spectrometry (LC-MS): Provides the highest degree of selectivity and sensitivity.

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors suitable for compounds lacking a UV chromophore.

-

Fluorescence Detection: Requires pre- or post-column derivatization with a fluorophoric agent like o-phthaldiadehyde (OPA) for high sensitivity.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of isomers.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The integration of the signals corresponds to the ratio of protons.

-

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule.

-

2D NMR techniques (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, definitively mapping the entire molecular structure. For C10H24N2, NMR can distinguish between linear, branched, and geminal isomers by analyzing the unique chemical shifts and coupling patterns of the protons and carbons along the alkyl chain and adjacent to the nitrogen atoms.

Validated Experimental Protocol: GC-MS Analysis of 1,10-Decanediamine

This protocol provides a self-validating system for the quantification of 1,10-decanediamine in a solvent matrix, incorporating derivatization for enhanced chromatographic performance.

Experimental Workflow Diagram

Caption: GC-MS analytical workflow for C10H24N2 isomer quantification.

Step-by-Step Methodology

-

Materials and Reagents:

-

1,10-Decanediamine (analytical standard grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[18]

-

Anhydrous Pyridine (or other suitable aprotic solvent)

-

Internal Standard (IS): e.g., Tridecane

-

Helium (carrier gas, 99.999% purity)

-

Autosampler vials with caps

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 1,10-decanediamine at 1 mg/mL in anhydrous pyridine.

-

Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

To 500 µL of each standard, add a fixed amount of internal standard solution (e.g., 50 µL of 100 µg/mL Tridecane).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing the C10H24N2 isomer in anhydrous pyridine to achieve an expected concentration within the calibration range.

-

Transfer 500 µL of the sample solution to an autosampler vial.

-

Add the same fixed amount of internal standard solution as used for the standards.

-

-

Derivatization Protocol: [18]

-

To each standard and sample vial, add 100 µL of BSTFA + 1% TMCS.

-

Immediately cap the vials tightly.

-

Vortex briefly to mix.

-

Heat the vials in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization.

-

Allow the vials to cool to room temperature before analysis.

-

-

GC-MS Instrument Parameters:

-

GC Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode, 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

-

MS Transfer Line: 290°C.

-

MS Ion Source: 230°C.

-

MS Quadrupole: 150°C.

-

Scan Range: 50-550 m/z.

-

-

Data Analysis and Quality Control:

-

Trustworthiness: Begin the sequence by injecting a solvent blank to ensure no system contamination.

-

Run the calibration standards from lowest to highest concentration.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each standard.

-

Generate a linear regression calibration curve by plotting this ratio against the known concentration. An R² value > 0.995 is required for a valid calibration.

-

Analyze the prepared samples. Quantify the concentration of the 1,10-decanediamine derivative using the calibration curve.

-

Industrial and Research Applications

The diverse structures of C10H24N2 isomers lead to a wide range of applications:

-

Polymer Synthesis: Linear diamines, particularly 1,10-decanediamine, are crucial monomers for producing high-performance polyamides (nylons) and polyimides.[1][2][14] These polymers are valued for their excellent mechanical strength and thermal stability.[2]

-

Epoxy Curing Agents: The amine groups can react with epoxy resins, acting as curing agents or hardeners to form cross-linked thermosetting polymers with high durability.[14]

-

Organic Synthesis: Branched tertiary diamines like TEEDA are widely used as ligands to stabilize metal ions and as catalysts that accelerate a variety of organic reactions.[16][23]

-

Functional Materials: The bidentate nature of diamines makes them excellent linkers for creating advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage and catalysis.[3]

Conclusion

The chemical formula C10H24N2 represents not a single entity, but a family of isomeric compounds whose utility is unlocked through precise structural characterization. A multi-faceted analytical approach, combining chromatography (GC-MS, HPLC) and spectroscopy (NMR), is essential for distinguishing between isomers and ensuring the quality and suitability of these compounds for high-stakes applications in research and industry. The provided GC-MS protocol serves as a robust, validated template that can be adapted for various C10H24N2 isomers, underscoring the principle that rigorous analytical science is the bedrock of chemical innovation.

References

- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. arkema.com [arkema.com]

- 6. webqc.org [webqc.org]

- 7. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Decane-1,1-diamine | C10H24N2 | CID 18598507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isomers of Organic Compounds [saylordotorg.github.io]

- 10. Isomers and siginicicancy of organic compounds PPT | PPT [slideshare.net]

- 11. youtube.com [youtube.com]

- 12. Isomers [chemed.chem.purdue.edu]

- 13. fishersci.com [fishersci.com]

- 14. 1, 10-Decanediamines | 646-25-3 [whamine.com]

- 15. labproinc.com [labproinc.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 20. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic and Analytical Guide to N,N'-Di-tert-butylethylenediamine

This technical guide provides an in-depth analysis of the spectroscopic properties of N,N'-Di-tert-butylethylenediamine, a versatile diamine utilized as a ligand in coordination chemistry, a building block in organic synthesis, and a curing agent in polymer chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a practical framework for the acquisition, interpretation, and application of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₂₄N₂, possesses a symmetrical structure characterized by two sterically hindering tert-butyl groups attached to the nitrogen atoms of an ethylenediamine backbone.[1] This configuration imparts unique properties to the molecule, influencing its reactivity and spectroscopic behavior.

Molecular Structure:

Caption: 2D structure of this compound.

A summary of key physicochemical properties is presented in Table 1. This information is crucial for selecting appropriate analytical techniques and handling the compound safely.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₄N₂ | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Molecular Weight | 172.31 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| CAS Number | 4062-60-6 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[2] |

| Boiling Point | 196-198 °C | --INVALID-LINK--[4] |

| Density | 0.799 g/mL at 25 °C | --INVALID-LINK--[4] |

| Refractive Index | n20/D 1.43 | --INVALID-LINK--[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and highly informative due to the molecule's symmetry.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~1.0 - 1.2 | Singlet | 18H | tert-Butyl protons (-C(CH₃)₃) | The nine protons of each tert-butyl group are chemically equivalent, and due to the molecule's symmetry, both tert-butyl groups are also equivalent. This results in a single, sharp signal. The upfield shift is due to the shielding effect of the electron-rich carbon atoms.[1] |

| ~2.5 - 3.0 | Singlet or Multiplet | 4H | Ethylene bridge protons (-CH₂-CH₂-) | These four protons are chemically equivalent and appear as a singlet in many common NMR solvents. The downfield shift compared to the tert-butyl protons is due to the electron-withdrawing effect of the adjacent nitrogen atoms.[1] |

Expertise & Experience: The choice of solvent for ¹H NMR is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for amines. However, the N-H proton signal can be broad and may exchange with trace amounts of acidic protons in the solvent. To observe the N-H proton, if desired, a non-protic solvent like deuterated benzene (C₆D₆) or dimethyl sulfoxide (DMSO-d₆) can be used, although the chemical shifts of other protons will be affected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule.

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~50-55 | Quaternary Carbon (-C (CH₃)₃) | The quaternary carbons of the tert-butyl groups. |

| ~40-45 | Ethylene Bridge Carbon (-C H₂-C H₂-) | The two equivalent carbons of the ethylene bridge. |

| ~30-35 | Methyl Carbons (-C(C H₃)₃) | The six equivalent methyl carbons of the two tert-butyl groups. |

Trustworthiness: The self-validating nature of NMR is evident here. The number of signals in both the ¹H and ¹³C NMR spectra (two in ¹H and three in ¹³C) is consistent with the molecule's C₂ symmetry. Any deviation from this pattern would suggest the presence of impurities or a different molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently swirl the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. For routine analysis, an automated shimming routine is often sufficient.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay (D1) of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 3500 | Medium, Broad | N-H Stretch | This band is characteristic of the stretching vibration of the N-H bond in the secondary amine groups. The broadness is often indicative of hydrogen bonding.[1] |

| 2850 - 3000 | Strong | C-H Stretch | These strong absorptions arise from the stretching vibrations of the C-H bonds in the tert-butyl and ethylene groups. |

| ~1470 | Medium | C-H Bend | Bending (scissoring) vibrations of the CH₂ groups and asymmetric bending of the CH₃ groups. |

| ~1365 | Strong | C-H Bend | Symmetrical bending ("umbrella" mode) of the methyl groups in the tert-butyl moieties. This is a characteristic peak for tert-butyl groups. |

| 1000 - 1200 | Medium | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds. |

Authoritative Grounding: The interpretation of these bands is based on well-established correlation tables for IR spectroscopy. The presence of both N-H and aliphatic C-H stretching bands, along with the characteristic C-H bending of the tert-butyl group, provides strong evidence for the structure of this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient method for analyzing liquid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 5: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Rationale |

| 172 | [C₁₀H₂₄N₂]⁺˙ | Molecular ion (M⁺˙). Its presence confirms the molecular weight of the compound.[5] |

| 157 | [M - CH₃]⁺ | Loss of a methyl radical from one of the tert-butyl groups, a common fragmentation pathway for tert-butyl compounds. |

| 86 | [C₅H₁₂N]⁺ | Cleavage of the C-C bond in the ethylene bridge, resulting in a [tert-butyl-NH-CH₂]⁺ fragment. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable carbocation. |

Expertise & Experience: The choice of ionization technique is crucial. Electron Ionization (EI) is commonly used for volatile, thermally stable compounds like this compound and typically provides rich fragmentation patterns useful for structural identification. The molecular ion peak may be weak or absent in EI-MS due to the high energy of the ionization process, which can cause extensive fragmentation.

Proposed Fragmentation Pathway (EI-MS)

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile amines, providing both separation and identification.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

GC Method:

-

Column: A standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Injection: 1 µL of the sample solution is injected in split mode (e.g., 20:1 split ratio) to avoid column overloading.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures good separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-200.

-

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][6][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[6][8] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6]

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a comprehensive and self-validating dataset for its structural confirmation and purity assessment. The symmetry of the molecule simplifies the NMR spectra, while the characteristic functional group vibrations in the IR spectrum and predictable fragmentation patterns in the mass spectrum serve as reliable identifiers. The protocols and interpretations provided in this guide offer a robust framework for researchers and scientists working with this important chemical intermediate.

References

- 1. shyzchem.com [shyzchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N′-二叔丁基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

Solubility of N,N'-Di-tert-butylethylenediamine in organic solvents

An In-Depth Technical Guide to the Solubility of N,N'-Di-tert-butylethylenediamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 4062-60-6) is a sterically hindered diamine that serves as a versatile intermediate and catalyst in numerous applications, including polymer chemistry, catalysis, and pharmaceutical development.[1] Its performance in these applications is critically dependent on its behavior in solution, making a thorough understanding of its solubility in organic solvents a primary concern for researchers and chemical engineers. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying chemical principles, and robust experimental protocols for its quantitative determination. While specific quantitative solubility data across a wide range of organic solvents is not extensively published, this guide equips professionals with the predictive framework and methodological tools necessary to assess its solubility for specific applications.

Introduction to this compound: Physicochemical Profile